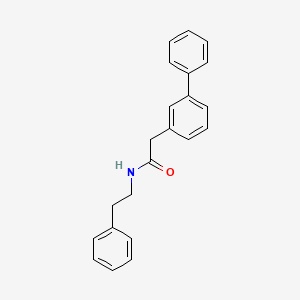
2-(biphenyl-3-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(biphenyl-3-yl)-N-phenethylacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-3-yl)-N-phenethylacetamide typically involves the reaction of biphenyl-3-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
2-(biphenyl-3-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Phenethylamine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 2-(biphenyl-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 2-(biphenyl-4-yl)-N-phenethylacetamide
- 2-(biphenyl-2-yl)-N-phenethylacetamide
- N-phenethyl-2-phenylacetamide
Uniqueness
2-(biphenyl-3-yl)-N-phenethylacetamide is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and binding properties. This positional isomerism can result in different biological activities and applications compared to its analogs.
生物活性
2-(Biphenyl-3-yl)-N-phenethylacetamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound is characterized by its biphenyl moiety and an acetamide functional group, which contribute to its biological activity. Its molecular formula is C20H19N1O1 with a molecular weight of approximately 305.37 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Some derivatives of biphenyl compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, analogues of similar structures have demonstrated significant activity against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM .
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in oncogenic signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms .
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : Research has shown that biphenyl derivatives exhibit antimicrobial properties against various bacterial strains, highlighting their potential as therapeutic agents in infectious diseases.
- Cytotoxicity in Cancer Models : The anticancer activity was assessed using several leukemia cell lines, revealing that modifications to the biphenyl structure can enhance cytotoxicity significantly compared to non-modified counterparts .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the biphenyl ring influence the compound's potency against cancer cells. For example, replacing certain functional groups can either enhance or diminish its efficacy .
特性
IUPAC Name |
N-(2-phenylethyl)-2-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(23-15-14-18-8-3-1-4-9-18)17-19-10-7-13-21(16-19)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWSQDFAFHKXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














